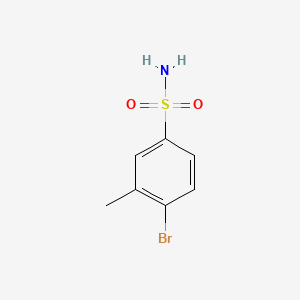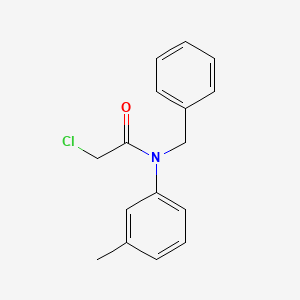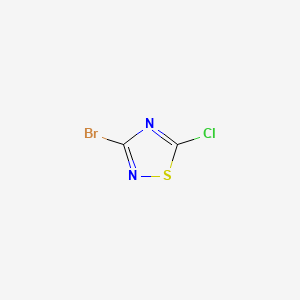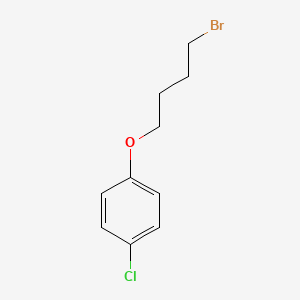
4-Bromo-3-methylbenzenesulfonamide
Vue d'ensemble
Description
4-Bromo-3-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and as intermediates in organic synthesis. The compound's structure is characterized by a bromine atom and a methyl group attached to a benzene ring that is further substituted with a sulfonamide group. This structure provides a unique reactivity profile that can be exploited in various chemical transformations and biological activities.
Synthesis Analysis
The synthesis of derivatives of 4-Bromo-3-methylbenzenesulfonamide has been reported through various methods. For instance, the synthesis of a novel compound involving the aminohalogenation reaction of ethyl 2-methylpenta-2,3-dienoate with TsNBr2 has been described, leading to a compound with potential anticancer properties . Another study reported the synthesis of a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, which were evaluated for enzyme inhibition potential . Additionally, the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide was achieved via a two-step process involving the treatment of 4-methylbenzenesulfonyl chloride with a primary amine followed by benzylation .
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using various spectroscopic and crystallographic techniques. Single-crystal X-ray diffraction has been employed to determine the crystal structure of the synthesized compounds, revealing details such as space group, cell parameters, and molecular geometry . These structural analyses are crucial for understanding the reactivity and potential applications of the compounds.
Chemical Reactions Analysis
The reactivity of 4-Bromo-3-methylbenzenesulfonamide derivatives has been explored in different chemical reactions. For example, methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate was used in reactions with dimethyl malonate and methyl acetoacetate to afford Michael adducts, demonstrating its utility as a synthetic equivalent in nucleophilic attacks . These reactions highlight the versatility of the sulfonamide group in facilitating various organic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as melting points, density, and spectroscopic data (IR, NMR, EIMS), have been characterized to provide a comprehensive understanding of their behavior . These properties are essential for the practical application of the compounds in analytical and synthetic chemistry. For instance, sodium N-bromo-p-nitrobenzenesulfonamide has been reported as an effective oxidizing titrant in various titrations, showcasing its analytical applications .
Applications De Recherche Scientifique
-
Pharmacology
- Sulfonamides, including 4-Bromo-3-methylbenzenesulfonamide, form the basis of several groups of drugs .
- They exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase .
- These properties allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
-
Veterinary Medicine
-
Treatment of Toxoplasmosis
Safety And Hazards
Propriétés
IUPAC Name |
4-bromo-3-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUSKWRPOCHSGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372044 | |
| Record name | 4-bromo-3-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-methylbenzenesulfonamide | |
CAS RN |
879487-75-9 | |
| Record name | 4-bromo-3-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)
![5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1271832.png)

![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)



![4-tert-Butylcalix[5]arene](/img/structure/B1271858.png)




